molecular formula C26H25N3O4S2 B2853569 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-63-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2853569
CAS No.: 683260-63-1
M. Wt: 507.62
InChI Key: XCBNQNBLPMOONG-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused to a hydroxyphenyl group, linked via an amide bond to a 4-sulfonylbenzamide moiety substituted with a 2-methylpiperidine. The benzothiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The sulfonamide group enhances binding affinity to biological targets, while the 2-methylpiperidine substituent may improve pharmacokinetic properties by modulating solubility and membrane permeability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-6-4-5-15-29(17)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-23(30)21(16-19)26-28-22-7-2-3-8-24(22)34-26/h2-3,7-14,16-17,30H,4-6,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBNQNBLPMOONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group. Its molecular formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S with a molecular weight of approximately 438.5 g/mol. The structural complexity suggests diverse interactions with biological targets, enhancing its pharmacological profile.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the arachidonic acid pathway, which plays a significant role in the inflammatory response. By blocking COX activity, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief.

Acetylcholinesterase Inhibition

Similar compounds containing benzo[d]thiazole derivatives have shown promising acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Research indicates that molecular docking studies reveal strong binding affinities of these compounds to the AChE active site, which could lead to enhanced cognitive function by increasing acetylcholine levels in the brain .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. These findings suggest that structural modifications can enhance the antitumor efficacy of such compounds .

Antimicrobial Effects

The compound's structural features may also contribute to antimicrobial activity. Research has shown that similar benzothiazole derivatives exhibit notable antibacterial effects against gram-positive and gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
In vitro AChE Inhibition A derivative exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .
Antitumor Activity Compounds showed IC50 values ranging from 6.26 µM to 20.46 µM across different cancer cell lines, demonstrating effective growth inhibition .
Anti-inflammatory Effects Significant reduction in prostaglandin levels was observed through COX inhibition in cellular assays.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. For instance, compounds containing the benzo[d]thiazole structure have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Apoptosis induction
Compound BA549 (Lung Cancer)3.8Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated, particularly in relation to Alzheimer’s disease. Research has shown that derivatives with similar structures can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.

Case Study: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Reference
Compound C2.7
Compound D4.5

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

Comparison with Similar Compounds

Structural Analog 1: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9])

Key Features :

  • Core Structure : 1,2,4-triazole with a sulfonylphenyl group and difluorophenyl substituent.
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media (e.g., NaOH reflux) .
  • Tautomerism : Exists in thione-thiol tautomeric forms, with IR spectroscopy confirming the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .

Comparison :

  • The target compound replaces the triazole core with a benzothiazole, which may enhance aromatic π-π stacking interactions in biological systems.
  • The hydroxyphenyl group in the target compound provides hydrogen-bonding capability, unlike the difluorophenyl group in [7–9], which relies on hydrophobic/electrostatic interactions .

Structural Analog 2: S-alkylated 1,2,4-triazoles (Compounds [10–15])

Key Features :

  • Core Structure: S-alkylated triazole with ketone substituents (e.g., 2-bromoacetophenone derivatives).
  • Synthesis : Alkylation of triazole-thiones with α-halogenated ketones in basic conditions .

Comparison :

  • Both classes exhibit sulfonamide linkages, but the target compound’s benzothiazole-hydroxyphenyl system may confer distinct electronic properties (e.g., redox activity) compared to triazole-based analogs .

Structural Analog 3: N-(2-thiazolyl)-benzenesulfonamide Derivatives

Key Features :

  • Core Structure : Thiazole ring directly linked to a benzenesulfonamide group.
  • Synthesis : Derived from sulfathiazole and isothiocyanate precursors .

Comparison :

  • The target compound’s benzothiazole is fused to a hydroxyphenyl ring, creating a larger conjugated system that may enhance binding to proteins (e.g., via extended π networks).

Structural Analog 4: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

Key Features :

  • Core Structure : Pyridine-aniline scaffold with a toluenesulfonamide group.
  • Synthesis : Reaction of N2-phenylpyridine-2,3-diamine with toluenesulfonyl chloride .

Comparison :

  • The target compound’s benzothiazole-hydroxyphenyl system offers rigidity and planar geometry, contrasting with the flexible pyridine-aniline backbone.

Research Implications

The structural uniqueness of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide lies in its combination of a benzothiazole core, hydroxyphenyl hydrogen-bond donor, and a piperidine-sulfonamide group. Further studies should explore its electronic properties using density-functional theory (DFT) methods (as in –3) and crystallographic refinement (e.g., SHELX in ) to validate these hypotheses .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Achieved via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides under reflux in solvents like DMF or acetonitrile .
  • Sulfonylation : Introduction of the 2-methylpiperidinyl sulfonyl group using sulfonyl chlorides in the presence of bases (e.g., triethylamine) .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., HBTU, EDCI) monitored by TLC/HPLC .
    Characterization : Intermediates and final products are validated using 1H^1H/13C^{13}C-NMR, mass spectrometry, and HPLC (purity >95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Exothermic steps (e.g., sulfonylation) require cooling (0–5°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates; acetonitrile improves coupling efficiency .
  • Catalysts : Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or acidic/basic conditions for cyclization .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H^1H-NMR confirms proton environments (e.g., hydroxyl protons at δ 9–10 ppm; aromatic protons at δ 7–8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 443.58 for related analogs) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%) .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Structural analogs : Compare substituent effects (e.g., 2-methylpiperidinyl vs. 4-methylpiperidinyl sulfonyl groups) on target binding .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC50_{50} values .
  • SAR analysis : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Basic: What is the hypothesized mechanism of action for this compound?

  • Enzyme inhibition : The sulfonamide group may chelate metal ions in metalloenzymes (e.g., carbonic anhydrase), while the benzothiazole moiety intercalates DNA or inhibits topoisomerases .
  • Receptor modulation : The 2-methylpiperidine sulfonyl group could target G-protein-coupled receptors (GPCRs) or serotonin transporters .

Advanced: How can stability under physiological conditions be evaluated?

  • In vitro assays : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (37°C, 24h) and monitor degradation via HPLC .
  • Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>200°C for sulfonamide derivatives) .

Basic: What strategies are used to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the benzothiazole (e.g., nitro, cyano groups) or piperidine (e.g., ethyl, methoxy substituents) to alter lipophilicity and binding .
  • Bioisosteric replacement : Replace the sulfonamide with phosphonamidate or carbamate groups to enhance metabolic stability .

Advanced: What challenges arise in purity analysis, and how are they addressed?

  • Co-eluting impurities : Use gradient HPLC (e.g., 10–90% acetonitrile in 20 min) or orthogonal methods (e.g., capillary electrophoresis) .
  • Residual solvents : GC-MS detects traces of DMF or THF (<0.1% per ICH guidelines) .

Basic: How are pharmacokinetic properties (e.g., solubility, metabolic stability) assessed?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid; logP calculated via HPLC retention times .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Advanced: How can data from conflicting sources (e.g., varying IC50_{50}50​ values) be reconciled?

  • Meta-analysis : Compare assay protocols (e.g., ATP concentrations in kinase assays) and normalize data using reference inhibitors .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR (NOESY for stereochemistry) .

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